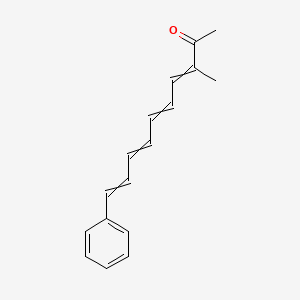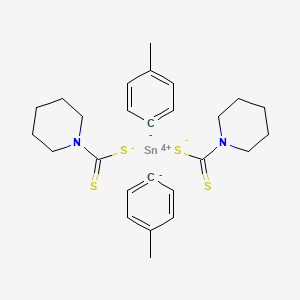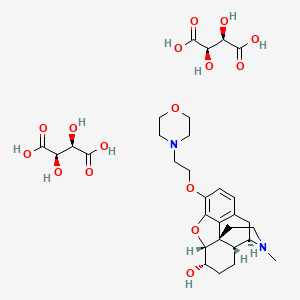
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and cough suppression. It is structurally related to morphine and other opioids, which are well-known for their analgesic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) involves multiple steps, starting from morphine or codeine. The key steps include:
Epoxidation: Introduction of the epoxy group at the 4,5-position.
Methylation: Addition of a methyl group at the 17-position.
Etherification: Attachment of the 2-morpholinoethoxy group at the 3-position.
Hydrogenation: Reduction of the double bonds to form the final morphinan structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and minimal environmental impact.
化学反応の分析
Types of Reactions
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the desired substituent, but typically involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential as an analgesic and antitussive agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic and antitussive effects. The molecular pathways involved include inhibition of neurotransmitter release and modulation of pain signaling pathways.
類似化合物との比較
Similar Compounds
Morphine: A natural opioid with potent analgesic properties.
Codeine: A less potent opioid used for pain relief and cough suppression.
Dihydrocodeine: A semi-synthetic opioid with similar effects to codeine.
Uniqueness
4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate) is unique due to its specific structural modifications, which enhance its pharmacological profile and reduce certain side effects compared to other opioids.
This detailed article provides a comprehensive overview of 4,5-alpha-Epoxy-17-methyl-3-(2-morpholinoethoxy)morphinan-6-alpha-ol bis(hydrogentartrate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
74063-39-1 |
|---|---|
分子式 |
C31H44N2O16 |
分子量 |
700.7 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H32N2O4.2C4H6O6/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;2*5-1(3(7)8)2(6)4(9)10/h2,5,16-18,22,26H,3-4,6-14H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t16-,17+,18-,22-,23-;2*1-,2-/m011/s1 |
InChIキー |
JGARUPJPIFMHAX-MNNIXRQBSA-N |
異性体SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](CC4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(CC4)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


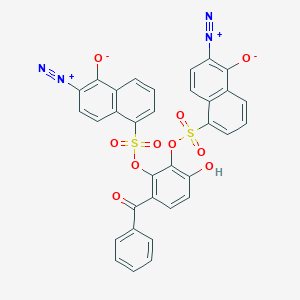
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
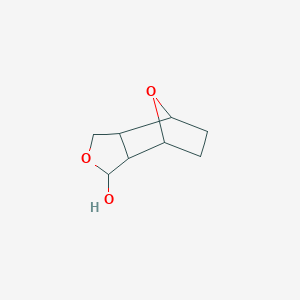
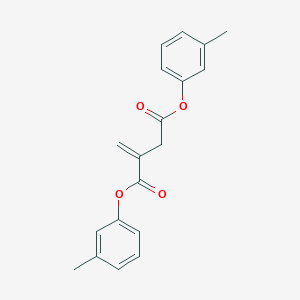
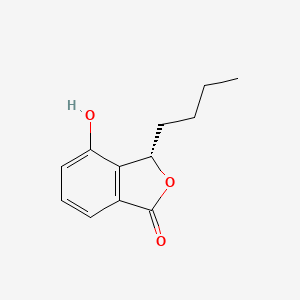

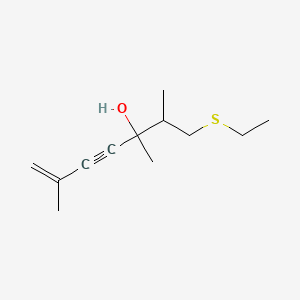

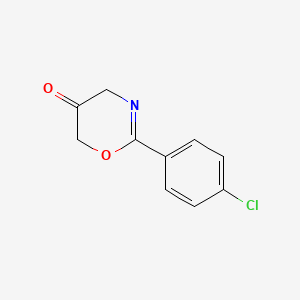
![3-[[3-amino-6-[[2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1-hydroxyethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]hexanoyl]amino]propyl-dimethylsulfanium](/img/structure/B14442705.png)
![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
